molecular formula C14H17N3O2S B2982934 (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide CAS No. 1198057-32-7

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide

Cat. No.: B2982934
CAS No.: 1198057-32-7
M. Wt: 291.37
InChI Key: BYMRRVXFAKAPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide is an organic compound characterized by the presence of a phenyl group, a pyrazole ring, and an ethenesulfonamide moiety

Scientific Research Applications

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of pyrazoles can vary widely depending on their structure and the biological targets they interact with. For example, some pyrazoline derivatives have been found to inhibit the growth of certain bacteria, possibly through the disruption of the bacterial cell membrane .

Future Directions

The future directions in the field of pyrazole research could involve the design of new synthetic methods and the exploration of novel applications in medicinal chemistry . The development of pyrazole derivatives with improved pharmacological properties is also a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting a suitable sulfonyl chloride with an amine under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of the Pyrazole Ring: The pyrazole ring can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide: Unique due to the combination of phenyl, pyrazole, and ethenesulfonamide moieties.

    (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonate: Similar structure but with a different functional group.

    (E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-phenyl-N-(3-pyrazol-1-ylpropyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,13-8-14-6-2-1-3-7-14)16-10-5-12-17-11-4-9-15-17/h1-4,6-9,11,13,16H,5,10,12H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMRRVXFAKAPJK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.